REACTION_SMILES
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[Na+:42].[O-:38][C:39]([OH:40])=[O:41].[OH:1][C:2]([CH2:3][C:4](=[O:5])[O:6][CH2:7][CH3:8])([CH3:9])[c:10]1[cH:11][cH:12][c:13]([CH:16]2[CH2:17][CH2:18][CH2:19][CH2:20]2)[cH:14][cH:15]1.[c:21]1([CH3:22])[cH:23][cH:24][c:25]([S:26]([OH:27])(=[O:28])=[O:29])[cH:30][cH:31]1.[cH:32]1[cH:33][cH:34][cH:35][cH:36][cH:37]1>>[C:2](=[CH:3][C:4](=[O:5])[O:6][CH2:7][CH3:8])([CH3:9])[c:10]1[cH:11][cH:12][c:13]([CH:16]2[CH2:17][CH2:18][CH2:19][CH2:20]2)[cH:14][cH:15]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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CCOC(=O)CC(C)(O)c1ccc(C2CCCC2)cc1
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCOC(=O)CC(C)(O)c1ccc(C2CCCC2)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
c1ccccc1
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Name
|
|
Type
|
product
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Smiles
|
CCOC(=O)C=C(C)c1ccc(C2CCCC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |